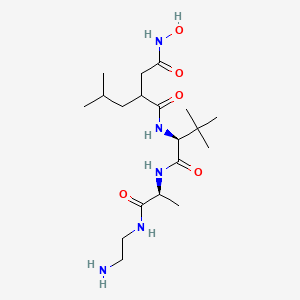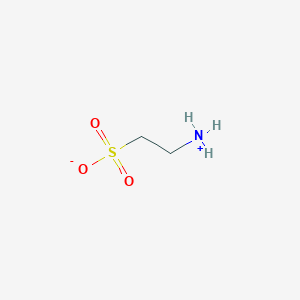
Tenatoprazol
Übersicht
Beschreibung
Tenatoprazole is a proton pump inhibitor that has been developed as a potential treatment for conditions such as reflux oesophagitis and peptic ulcers . It was invented by Mitsubishi Tanabe Pharma and is characterized by its imidazopyridine ring, which distinguishes it from other proton pump inhibitors that typically contain a benzimidazole moiety . Tenatoprazole has a significantly longer half-life compared to other proton pump inhibitors, making it a promising candidate for prolonged acid suppression .
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Tenatoprazole entfaltet seine Wirkung, indem es das Wasserstoff-Kalium-Adenosintriphosphatase-Enzym (H+/K±ATPase) hemmt, das sich auf den Parietalzellen der Magenschleimhaut befindet . Durch die Bindung an dieses Enzym verhindert Tenatoprazole den letzten Schritt bei der Produktion von Magensäure, wodurch die Säuresekretion reduziert wird . Dieser Mechanismus ähnelt dem anderer Protonenpumpenhemmer, aber die einzigartige Imidazopyridinstruktur von Tenatoprazole ermöglicht eine längere Wirkdauer .
Ähnliche Verbindungen:
- Omeprazol
- Lansoprazol
- Pantoprazol
- Rabeprazol
- Esomeprazol
Vergleich: Tenatoprazole unterscheidet sich von diesen Verbindungen hauptsächlich in seiner chemischen Struktur und seinen pharmakokinetischen Eigenschaften. Während die meisten Protonenpumpenhemmer einen Benzimidazolring enthalten, verfügt Tenatoprazole über einen Imidazopyridinring . Dieser strukturelle Unterschied trägt zu seiner längeren Halbwertszeit bei, die etwa siebenmal länger ist als die anderer Protonenpumpenhemmer . Diese verlängerte Halbwertszeit ermöglicht eine anhaltendere Säureunterdrückung, was Tenatoprazole zu einer einzigartigen und potenziell wirksameren Behandlungsoption für säurebedingte Erkrankungen macht .
Wirkmechanismus
Target of Action
Tenatoprazole is a proton pump inhibitor (PPI) that primarily targets the gastric hydrogen potassium ATPase (H+/K+ ATPase) in the stomach . This enzyme, also known as the gastric acid pump, is responsible for the final step in gastric acid secretion .
Mode of Action
Tenatoprazole is an acid-activated prodrug . It is converted to its active form, either sulfenamide or sulfenic acid, by acid in the secretory canaliculus of the stimulated parietal cell of the stomach . This active species binds covalently to luminally accessible cysteines of the gastric H+/K±ATPase, resulting in disulfide formation and inhibition of acid secretion .
Biochemical Pathways
The inhibition of the H+/K±ATPase by tenatoprazole disrupts the final step in gastric acid secretion, leading to a decrease in stomach acidity . This action is independent of the stimulus to acid secretion, whether it be histamine, acetylcholine, or other stimulants .
Pharmacokinetics
Tenatoprazole is metabolized in the human liver to three major metabolites: 5′-hydroxy tenatoprazole, tenatoprazole sulfide, and tenatoprazole sulfone . This metabolism is primarily catalyzed by cytochrome P450 enzymes 2C19 (CYP2C19) and 3A4 (CYP3A4) . CYP2C19 prefers the hydroxylation of tenatoprazole at the C-5′ position, while CYP3A4 is mainly involved in the sulfoxidation reaction to make tenatoprazole sulfone . Tenatoprazole sulfide is formed spontaneously and non-enzymatically from tenatoprazole .
Result of Action
The molecular and cellular effects of tenatoprazole’s action involve the suppression of gastric acid secretion, which can promote the healing of gastric ulcers and manage gastric acid hypersecretion disorders such as reflux esophagitis .
Action Environment
The efficacy of tenatoprazole is influenced by its plasma half-life, which is seven-fold longer than other conventional drugs in the same class . This results in a prolonged duration of acid secretion inhibition . Furthermore, the bioavailability of tenatoprazole is two-fold greater in the (S)-tenatoprazole sodium salt hydrate form compared to the free form in dogs . This increased bioavailability is due to differences in the crystal structure and hydrophobic nature of the two forms .
Biochemische Analyse
Biochemical Properties
Tenatoprazole binds at the catalytic subunit of the gastric acid pump with a stoichiometry of 2.6 nmol mg (-1) of the enzyme in vitro . In vivo, maximum binding of tenatoprazole was 2.9 nmol mg (-1) of the enzyme at 2 h after IV administration .
Cellular Effects
The active species of Tenatoprazole binds to luminally accessible cysteines of the gastric H+,K+ -ATPase resulting in disulfide formation and acid secretion inhibition .
Molecular Mechanism
The binding sites of Tenatoprazole are in the TM5/6 region at Cys813 and Cys822 as shown by tryptic and thermolysin digestion of the ATPase labeled by Tenatoprazole .
Temporal Effects in Laboratory Settings
Decay of Tenatoprazole binding on the gastric H+,K+ -ATPase consisted of two components. One was relatively fast, with a half-life 3.9 h due to reversal of binding at cysteine 813, and the other was a plateau phase corresponding to ATPase turnover reflecting binding at cysteine 822 that also results in sustained inhibition in the presence of reducing agents in vitro .
Dosage Effects in Animal Models
The stability of inhibition and the long plasma half-life of Tenatoprazole should result in prolonged inhibition of acid secretion as compared to omeprazole .
Metabolic Pathways
The metabolic pathways of Tenatoprazole involve its conversion to the active sulfenamide or sulfenic acid by acid in the secretory canaliculus of the stimulated parietal cell of the stomach .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tenatoprazole involves the formation of its core imidazopyridine structure. One common method includes the reaction of 2-chloro-5-methoxy-3,5-dimethylpyridine with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with 2-mercaptoimidazole under basic conditions to yield tenatoprazole .
Industrial Production Methods: Industrial production of tenatoprazole typically involves large-scale synthesis using similar reaction pathways as described above. The process includes purification steps such as recrystallization and chromatography to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: Tenatoprazole unterliegt verschiedenen Arten chemischer Reaktionen, einschließlich Oxidation und Reduktion. In der Leber wird es hauptsächlich durch Cytochrom-P450-Enzyme, insbesondere CYP2C19 und CYP3A4, metabolisiert .
Häufige Reagenzien und Bedingungen:
Oxidation: Tenatoprazole wird oxidiert, um Tenatoprazolsulfon und 5′-Hydroxy-Tenatoprazole zu bilden.
Reduktion: Es kann auch reduziert werden, um Tenatoprazolsulfid zu bilden.
Hauptprodukte: Zu den Hauptmetaboliten von Tenatoprazole gehören Tenatoprazolsulfon, Tenatoprazolsulfid und 5′-Hydroxy-Tenatoprazole .
Vergleich Mit ähnlichen Verbindungen
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
- Esomeprazole
Comparison: Tenatoprazole differs from these compounds primarily in its chemical structure and pharmacokinetic properties. While most proton pump inhibitors contain a benzimidazole ring, tenatoprazole has an imidazopyridine ring . This structural difference contributes to its longer half-life, which is about seven times longer than that of other proton pump inhibitors . This prolonged half-life allows for more sustained acid suppression, making tenatoprazole a unique and potentially more effective treatment option for acid-related disorders .
Eigenschaften
IUPAC Name |
5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFDAUIVDSSISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046687 | |
| Record name | Tenatoprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113712-98-4 | |
| Record name | Tenatoprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113712-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenatoprazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113712984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenatoprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-Imidazo[4,5-b]pyridine, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENATOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0689TX2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














